

# Kinetic studies of cyclononene polymerization vs. norbornene

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## Compound of Interest

Compound Name: Cyclononene

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A Comparative Guide to the Polymerization Kinetics of **Cyclononene** Derivatives and Norbornene

For researchers and professionals in polymer chemistry and materials science, understanding the kinetic behavior of monomers in polymerization is crucial for designing and controlling polymer synthesis. This guide provides an objective comparison of the ring-opening metathesis polymerization (ROMP) kinetics of norbornene and **cyclononene** derivatives, supported by experimental data.

## Kinetic Data Comparison: Propagation Rate Constants

The rate of propagation ( $k_p$ ) is a critical parameter in determining the speed of a polymerization reaction. The following data, obtained from studies using the Grubbs 3rd generation (G3) catalyst, allows for a direct comparison of the polymerization rates of various norbornene and tricyclononene (TCN) derivatives. TCNs, as bridged **cyclononene** structures, provide insight into the reactivity of this class of cyclic olefins.

Monomer	Structure	Propagation Rate Constant ( $k_p$ ) [ $M^{-1}s^{-1}$ ]	Half-life ( $t_{1/2}$ ) [min]
Norbornene Derivatives			
NB-NBn	exo-N-Benzyl-norbornene-5,6-dicarboximide	$0.157 \pm 0.001$	4.4
NB-NCy	exo-N-Cyclohexyl-norbornene-5,6-dicarboximide	$0.183 \pm 0.001$	3.8
NB-NHex	exo-N-Hexyl-norbornene-5,6-dicarboximide	$0.140 \pm 0.001$	5.0
NB-(CO <sub>2</sub> Me) <sub>2</sub>	exo-Norbornene-5,6-dicarboxylic acid, dimethyl ester	$0.225 \pm 0.001$	3.1
NB-CO <sub>2</sub> Me	exo-Norbornene-5-carboxylic acid, methyl ester	$1.259 \pm 0.014$	0.6
Tricyclononene Derivatives			
TCN-NBn <sub>anti</sub>	anti-N-Benzyl-tricyclo[4.2.1.0 <sup>2,5</sup> ]non-7-ene-3,4-dicarboximide	$0.117 \pm 0.001$	5.9
TCN-NBn <sub>syn</sub>	syn-N-Benzyl-tricyclo[4.2.1.0 <sup>2,5</sup> ]non-7-ene-3,4-dicarboximide	$0.122 \pm 0.001$	5.7
TCN-NCy	exo-N-Cyclohexyl-tricyclo[4.2.1.0 <sup>2,5</sup> ]non-	$0.101 \pm 0.001$	6.9

	7-ene-3,4-dicarboximide		
TCN-NHex	exo-N-Hexyl-tricyclo[4.2.1.0 <sup>2,5</sup> ]non-7-ene-3,4-dicarboximide	0.094 ± 0.001	7.4
TCN-(CO <sub>2</sub> Me) <sub>2</sub>	exo-Tricyclo[4.2.1.0 <sup>2,5</sup> ]non-7-ene-3,4-dicarboxylic acid, dimethyl ester	0.342 ± 0.001	2.0

Data sourced from a study on tricyclononenes and their exo-norbornene counterparts.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The kinetic data presented above was determined using real-time <sup>1</sup>H NMR spectroscopy. This method allows for the continuous monitoring of monomer consumption throughout the polymerization reaction.

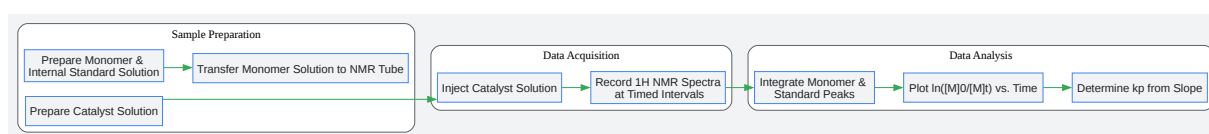
### General Protocol for Kinetic Analysis of ROMP via <sup>1</sup>H NMR

- Sample Preparation:
  - In a typical experiment, a stock solution of the monomer and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl<sub>3</sub>) is prepared.
  - A separate stock solution of the catalyst (e.g., Grubbs G3 catalyst) and a reaction retardant (e.g., pyridine) is also prepared in the same deuterated solvent. The retardant is used to slow down the polymerization to a rate that can be accurately monitored by NMR.
  - The monomer solution is transferred to an NMR tube, and the sample is shimmed in the NMR spectrometer.
- Initiation and Data Acquisition:

- The catalyst solution is injected into the NMR tube, and data acquisition is started immediately.
- $^1\text{H}$  NMR spectra are recorded at regular intervals over the course of the reaction.
- Data Analysis:
  - The monomer concentration at each time point is determined by comparing the integration of a characteristic monomer peak with the integration of the internal standard peak.
  - A plot of  $\ln([M]_0/[M]_t)$  versus time is generated, where  $[M]_0$  is the initial monomer concentration and  $[M]_t$  is the monomer concentration at time  $t$ .
  - The slope of the resulting linear plot corresponds to the observed rate constant ( $k_{\text{obs}}$ ).
  - The propagation rate constant ( $k_p$ ) is then calculated from  $k_{\text{obs}}$ , taking into account the catalyst concentration.

## Visualizations

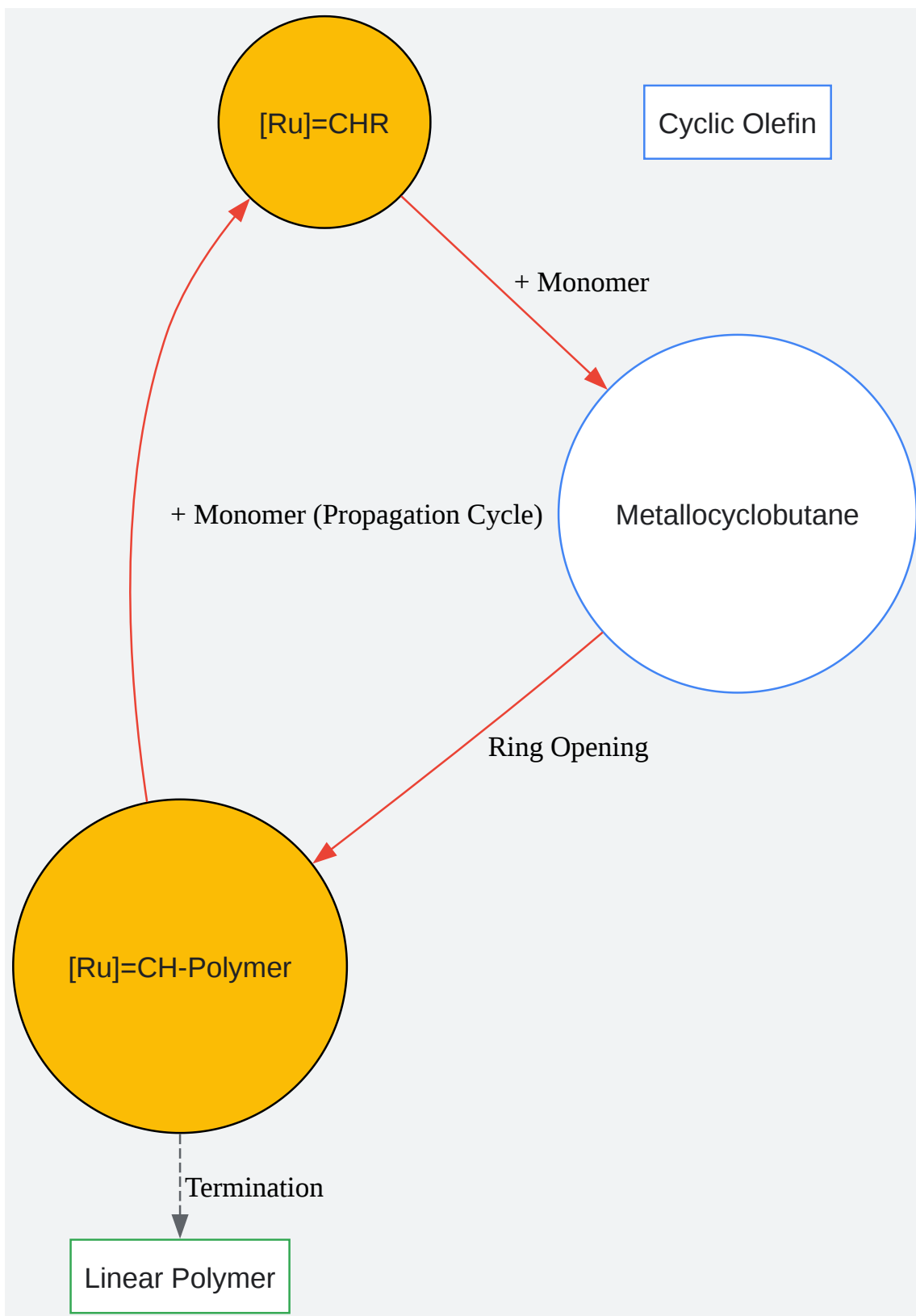
### Experimental Workflow for Kinetic Analysis



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Caption: Workflow for determining polymerization kinetics using  $^1\text{H}$  NMR.

## Simplified Catalytic Cycle for Ring-Opening Metathesis Polymerization (ROMP)



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Caption: A simplified diagram of the ROMP catalytic cycle.

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## References

- 1. [dspace.mit.edu](https://dspace.mit.edu) [[dspace.mit.edu](https://dspace.mit.edu)]
- 2. Tricyclononenes and tricyclononadienes as efficient monomers for controlled ROMP: understanding structure–propagation rate relationships and enabling facile post-polymerization modification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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